Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-
Overview
Description
GTX-758, also known as Capesaris, is a synthetic nonsteroidal estrogen. It was developed by GTx, Inc. for the treatment of advanced prostate cancer. GTX-758 acts as a selective agonist of the estrogen receptor alpha, with a preference for activation of estrogen receptor alpha over estrogen receptor beta .
Preparation Methods
GTX-758 is synthesized through a series of chemical reactions involving the formation of a diphenyl benzamide structure. The synthetic route typically involves the reaction of 3-fluoro-4-hydroxybenzamide with 4-fluoroaniline and 4-hydroxyaniline under specific reaction conditions . Industrial production methods for GTX-758 are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
GTX-758 undergoes several types of chemical reactions, including:
Oxidation: GTX-758 can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: Substitution reactions can occur at the aromatic rings, particularly at the positions ortho and para to the hydroxyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted aromatic compounds .
Scientific Research Applications
GTX-758 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: GTX-758 is used as a model compound for studying the behavior of nonsteroidal estrogens and their interactions with estrogen receptors.
Biology: GTX-758 is used to study the effects of selective estrogen receptor modulators on cellular processes and gene expression.
Medicine: GTX-758 is primarily researched for its potential in treating advanced prostate cancer by reducing testosterone levels and prostate-specific antigen levels
Mechanism of Action
GTX-758 exerts its effects by acting as a selective agonist of the estrogen receptor alpha. It has a more than ten-fold preference for activation of estrogen receptor alpha relative to estrogen receptor beta. The primary mechanism of action involves the suppression of free testosterone levels through estrogen receptor alpha activation-induced increase in hepatic sex hormone-binding globulin production . This leads to a reduction in prostate-specific antigen levels and prostate size without inducing typical side effects associated with hyperestrogenism or hypoestrogenism .
Comparison with Similar Compounds
GTX-758 is similar to other nonsteroidal estrogens, such as diethylstilbestrol and chlorotrianisene. GTX-758 has a unique structure as a diphenyl benzamide, which distinguishes it from stilbestrol derivatives and triphenylethylene derivatives . Unlike diethylstilbestrol, GTX-758 does not induce gynecomastia in male monkeys and has a reduced risk of hypercoagulability and thrombophilia .
Similar compounds include:
Diethylstilbestrol: A synthetic nonsteroidal estrogen with a structure similar to stilbestrol derivatives.
Chlorotrianisene: A synthetic nonsteroidal estrogen with a structure similar to triphenylethylene derivatives.
GTX-758’s unique structure and selective estrogen receptor alpha agonist activity make it a promising compound for therapeutic applications, particularly in the treatment of advanced prostate cancer .
Properties
CAS No. |
938067-78-8 |
---|---|
Molecular Formula |
C19H13F2NO3 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C19H13F2NO3/c20-13-2-4-14(5-3-13)22(15-6-8-16(23)9-7-15)19(25)12-1-10-18(24)17(21)11-12/h1-11,23-24H |
InChI Key |
FBCQEUMZZNVQKD-UHFFFAOYSA-N |
SMILES |
O=C(N(C1=CC=C(F)C=C1)C2=CC=C(O)C=C2)C3=CC=C(O)C(F)=C3 |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)O)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GTX758; GTX-758; GTX 758; Capesaris. |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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